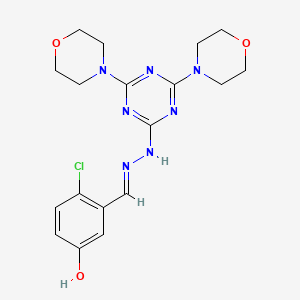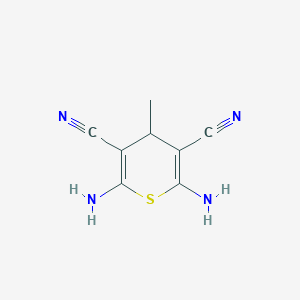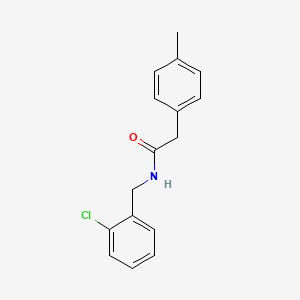![molecular formula C19H22N2O3 B5882918 N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide, commonly known as MPAA-NB, is a novel compound that has gained significant attention in the field of scientific research. This compound is a member of the amide family and has been synthesized using various methods. MPAA-NB has shown promising results in scientific research and has been found to have a mechanism of action that is unique to its chemical structure.
Mécanisme D'action
The mechanism of action of MPAA-NB is unique to its chemical structure. It has been found to selectively bind to specific proteins, leading to conformational changes that can be detected using fluorescence spectroscopy. This mechanism of action makes MPAA-NB a valuable tool for studying protein-protein interactions and has potential applications in drug discovery.
Biochemical and Physiological Effects
MPAA-NB has been found to have minimal toxicity and does not affect cell viability. It has been shown to selectively bind to specific proteins, leading to conformational changes that can be detected using fluorescence spectroscopy. This makes MPAA-NB a valuable tool for studying protein-protein interactions in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPAA-NB in lab experiments is its selectivity for specific proteins, which makes it a valuable tool for studying protein-protein interactions. However, one limitation is that the fluorescence signal can be affected by the environment, such as pH and temperature, which can affect the accuracy of the results.
Orientations Futures
There are many potential future directions for research on MPAA-NB. One area of interest is its use in drug discovery, as its mechanism of action and selectivity for specific proteins make it a promising tool for identifying potential drug targets. Another area of interest is its use in studying protein-protein interactions in vivo, which could lead to a better understanding of cellular signaling pathways. Additionally, further optimization of the synthesis method could lead to increased yields and purity of MPAA-NB, making it more accessible for scientific research.
Conclusion
In conclusion, MPAA-NB is a novel compound that has shown promising results in scientific research. Its unique mechanism of action and selectivity for specific proteins make it a valuable tool for studying protein-protein interactions and has potential applications in drug discovery. While there are limitations to its use in lab experiments, there are many potential future directions for research on MPAA-NB, making it an exciting area of study in the field of scientific research.
Méthodes De Synthèse
MPAA-NB can be synthesized using various methods, including the reaction of 2-(2-methylphenoxy)acetic acid with 3-nitroaniline, followed by reduction of the nitro group and coupling with butanoyl chloride. This method has been optimized to produce high yields of MPAA-NB with a purity of over 98%.
Applications De Recherche Scientifique
MPAA-NB has been extensively studied for its potential application in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of protein-protein interactions. MPAA-NB has been found to selectively bind to specific proteins, making it a valuable tool for studying protein-protein interactions in vitro and in vivo.
Propriétés
IUPAC Name |
N-[3-[[2-(2-methylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-7-18(22)20-15-9-6-10-16(12-15)21-19(23)13-24-17-11-5-4-8-14(17)2/h4-6,8-12H,3,7,13H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEKYCHQNGGVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)

![1-(2,4-dihydroxyphenyl)-2-[(1-phenyl-1H-pyrazol-4-yl)oxy]ethanone](/img/structure/B5882856.png)
![2-({N-[(4-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5882857.png)
![3-methyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5882864.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5882874.png)

![2-[2-(trifluoromethyl)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5882883.png)


